1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide
Description
1-(3,4-Dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxo-pyrrolidine core. Key structural elements include:
- 1-Position: A 3,4-dimethylphenyl group, introducing lipophilicity and steric bulk.
- 3-Position: A carboxamide moiety linked to a pyridinylmethyl group substituted at position 6 with a furan-3-yl ring. This hybrid heterocyclic system (pyridine-furan) may enhance π-π stacking and hydrogen-bonding interactions.
- 5-Oxo Group: Converts the pyrrolidine into a lactam, influencing polarity and metabolic stability.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-3-5-20(9-16(15)2)26-13-19(10-22(26)27)23(28)25-12-17-4-6-21(24-11-17)18-7-8-29-14-18/h3-9,11,14,19H,10,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIJMJSQTDCAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=COC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-oxopyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.38 g/mol. The structure features a pyrrolidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential, particularly against Gram-positive bacteria and fungi. The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Acinetobacter baumannii | 16 µg/mL | |
| Klebsiella pneumoniae | 32 µg/mL | |
| Candida auris | 4 µg/mL | |
| Aspergillus fumigatus | 64 µg/mL |
Case Study: Antimicrobial Screening
In a recent study, the compound was screened against multidrug-resistant strains using the broth microdilution method. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Candida auris, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of the compound were evaluated using various cancer cell lines, including A549 lung adenocarcinoma cells. The following table presents the cytotoxic effects observed:
Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that at a concentration of 100 µM, the compound reduced A549 cell viability to approximately 30%, indicating potent cytotoxicity. Comparative studies with cisplatin showed that while both compounds exhibit cytotoxic effects, the novel compound had a more favorable profile in terms of selectivity towards cancer cells versus normal cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and substitution patterns on the aromatic rings have been shown to significantly affect both antimicrobial and anticancer activities. For instance:
- Compounds with electron-donating groups on the aromatic rings exhibited enhanced activity.
- The presence of furan and pyridine moieties was essential for maintaining antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidine, pyridine, and dihydropyridine derivatives from the evidence.
Substituent Analysis
Key Findings
Aryl Group Variations: The target’s 3,4-dimethylphenyl group (electron-donating) contrasts with 4-fluorophenyl (electron-withdrawing) in and phenyl in . Hydroxyphenyl in introduces hydrogen-bonding capacity absent in the target, which may limit polar interactions.
Heterocyclic Systems: The target’s pyridinylmethyl-furan-3-yl substituent differs from ’s thiadiazole (sulfur-containing) and ’s 2-furyl-dihydropyridine. Furan-3-yl’s oxygen lone pairs may engage in stronger π-π interactions than thiadiazole’s sulfur . Furopyridine in demonstrates fused heterocycles’ role in rigidifying structures, a feature absent in the target’s non-fused system.
Pharmacological Hypotheses :
- Thiadiazole () and dihydropyridine () derivatives are associated with kinase or ion channel modulation, suggesting the target’s pyridine-furan system could share similar targets.
- Fluorine in and improves metabolic stability, whereas the target’s methyl groups may increase susceptibility to oxidation.
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
